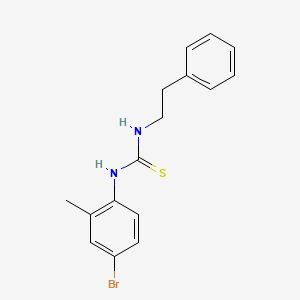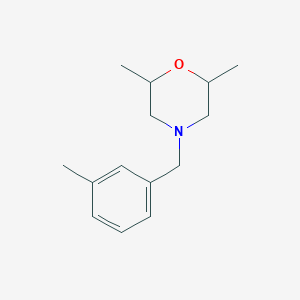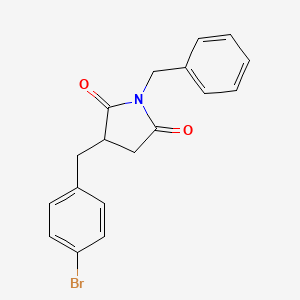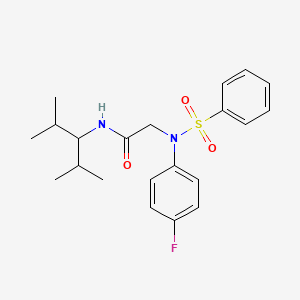![molecular formula C16H17BrO3 B5092300 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)
1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is a chemical compound that has gained significant attention in the field of scientific research. It is also known as BEEB and is a member of the family of benzene derivatives. The compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is not fully understood. However, it is believed that the compound acts by interacting with the electron-rich regions of the organic semiconductors, thereby facilitating charge transport.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene in lab experiments is its excellent charge transport properties. The compound can be easily synthesized using relatively simple methods and is relatively non-toxic. However, one of the limitations of using the compound is its relatively low solubility in common solvents, which can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for research on 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene. One of the most promising areas of research is in the development of new organic electronic devices. The compound has already been shown to exhibit excellent charge transport properties and further research could lead to the development of more efficient and cost-effective organic electronic devices. Additionally, further studies could be carried out to investigate the mechanism of action of the compound and its potential applications in other fields such as drug delivery and catalysis.
Conclusion:
In conclusion, 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields. Its excellent charge transport properties make it a promising candidate for use in organic electronic devices. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene can be achieved using several methods. One of the most commonly used methods is the reaction of 1-bromo-2-nitrobenzene with 4-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. The compound has been shown to exhibit excellent charge transport properties and can be used as a semiconductor in organic electronic devices such as organic field-effect transistors and organic photovoltaic cells.
Propriétés
IUPAC Name |
1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-18-13-7-9-14(10-8-13)19-11-12-20-16-6-4-3-5-15(16)17/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREAQEVHLHDUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)


![4-chloro-N-[3-(diethylamino)propyl]-N-{2-[(diphenylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5092250.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5092283.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092293.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)

![4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5092320.png)
![methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate](/img/structure/B5092323.png)